molecular formula C3H6O2<br>HCOOC2H5<br>C3H6O2 B1671648 Ethyl formate CAS No. 109-94-4

Ethyl formate

Cat. No. B1671648
Key on ui cas rn: 109-94-4
M. Wt: 74.08 g/mol
InChI Key: WBJINCZRORDGAQ-UHFFFAOYSA-N
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Patent
US05847139

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)N)C(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Eight
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)N)C(=O)N
Step Eleven
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
In the latter case, the methanol was distilled off from the reaction mixture
FILTRATION
Type
FILTRATION
Details
thus dispensing with filtration of the salts which
CUSTOM
Type
CUSTOM
Details
had precipitated

Outcomes

Product
Name
Type
product
Smiles
C(=O)OCC
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
C1CC=COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05847139

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.C(C(N)=O)C(N)=[O:9].C(N)=O.[O-:17][CH2:18][CH3:19].[Na+:20]>CO.C[O-].[Na+].C(O)C>[CH:6]([O:5][CH2:4][CH3:3])=[O:9].[O-:17][CH2:18][CH3:19].[Na+:20].[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1 |f:3.4,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)N)C(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Eight
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)N)C(=O)N
Step Eleven
Name
alkali metal alkoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
In the latter case, the methanol was distilled off from the reaction mixture
FILTRATION
Type
FILTRATION
Details
thus dispensing with filtration of the salts which
CUSTOM
Type
CUSTOM
Details
had precipitated

Outcomes

Product
Name
Type
product
Smiles
C(=O)OCC
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
C1CC=COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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